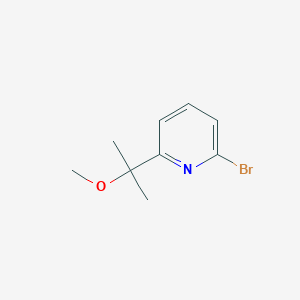

2-Bromo-6-(2-methoxypropan-2-yl)pyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Chemical Research

Halogenated pyridine scaffolds are fundamental components in modern chemical research, particularly in medicinal chemistry and materials science. nih.gov The pyridine ring is a privileged structure, found in numerous FDA-approved drugs and biologically active compounds. nih.gov The introduction of a halogen atom onto this scaffold dramatically enhances its synthetic versatility. Halogens, particularly bromine and iodine, serve as key functional handles for a wide array of chemical transformations. rsc.orgacs.org This allows chemists to introduce molecular complexity and fine-tune the electronic and physical properties of the target molecules. acs.orgnih.gov

Bromopyridines are exceptionally versatile precursors for the formation of both carbon-carbon (C-C) and carbon-heteroatom bonds. mdpi.com They are stable, readily available, and exhibit ideal reactivity in a multitude of transition metal-catalyzed cross-coupling reactions. acs.org These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular frameworks from simpler starting materials. acs.orgresearchgate.net The bromine atom at the 2-position of the pyridine ring is particularly susceptible to oxidative addition to low-valent metal catalysts (e.g., Palladium(0)), initiating the catalytic cycle for these powerful bond-forming reactions. acs.orgnih.gov

Common Cross-Coupling Reactions Utilizing Bromopyridine Substrates

| Reaction Name | Bond Formed | Typical Reagents | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Arylboronic acids or esters | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) researchgate.net |

| Heck Coupling | C-C (Aryl-Vinyl) | Alkenes | Pd(0) catalyst, Base (e.g., Et3N) rsc.org |

| Sonogashira Coupling | C-C (Aryl-Alkynyl) | Terminal alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) |

| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Amines | Pd(0) catalyst, Phosphine (B1218219) ligand, Base (e.g., NaOtBu) |

| Stille Coupling | C-C (Aryl-Aryl/Vinyl) | Organostannanes | Pd(0) catalyst |

| Negishi Coupling | C-C (Aryl-Alkyl/Aryl) | Organozinc reagents | Pd(0) or Ni(0) catalyst |

The 2,6-disubstituted pyridine motif is of paramount strategic importance in both coordination chemistry and medicinal chemistry. nih.govnih.gov The arrangement of two substituent groups flanking the ring's nitrogen atom creates a unique structural and electronic environment.

In ligand design , this substitution pattern is the basis for a vast class of "pincer" ligands. researchgate.net The central pyridine nitrogen, combined with donor atoms on the two sidearms at the 2- and 6-positions, can bind to a metal center in a tridentate, meridional fashion. This rigid coordination geometry imparts exceptional stability and specific catalytic activity to the resulting metal complexes, which are used in a wide range of organic transformations.

In medicinal chemistry , 2,6-disubstituted pyridines are integral scaffolds for developing therapeutic agents. nih.govnih.govnih.gov The substituents can be tailored to interact with specific biological targets, such as enzymes or receptors. researchgate.net For instance, novel 2,6-disubstituted pyridine derivatives have been designed and synthesized as potential inhibitors of β-amyloid aggregation, a key event in Alzheimer's disease. nih.gov The disubstitution pattern allows for precise control over the molecule's shape, polarity, and hydrogen-bonding capabilities, which are critical for achieving high potency and selectivity. nih.govresearchgate.net

The 2-Methoxypropan-2-yl Moiety: Structural Features and Synthetic Utility

The 2-methoxypropan-2-yl group, a type of tertiary alkyl ether, is a sterically demanding substituent that significantly influences the properties of the parent molecule. Its structure consists of a central quaternary carbon atom bonded to two methyl groups, a methoxy (B1213986) group, and the pyridine ring.

Stereoelectronic effects describe how the spatial arrangement of orbitals influences molecular properties and reactivity. wikipedia.orgbaranlab.org The 2-methoxypropan-2-yl group exerts its influence through a combination of steric and electronic effects.

Steric Effects : The bulky nature of this group provides significant steric shielding to the adjacent nitrogen atom and the 6-position of the pyridine ring. This can direct the regioselectivity of reactions at other sites of the molecule and can influence the conformational preferences of the molecule as a whole.

Tertiary alkyl ethers are a known class of compounds in organic chemistry. ncert.nic.in Their synthesis can be challenging via traditional methods like the Williamson ether synthesis, which often leads to elimination products when using tertiary alkyl halides. masterorganicchemistry.com More effective methods include the acid-catalyzed addition of alcohols to alkenes. masterorganicchemistry.com

In the context of synthetic intermediates, tert-alkyl ether moieties can serve several purposes. organic-chemistry.org They are generally stable to a range of reaction conditions but can be cleaved under specific, often strong acidic, conditions. beilstein-journals.org This stability makes them suitable as permanent structural components in a final target molecule. Their lipophilicity can also be exploited to modify the solubility and pharmacokinetic properties of drug candidates.

Research Rationale for Investigating 2-Bromo-6-(2-methoxypropan-2-yl)pyridine

The rationale for investigating this compound stems from the synergistic combination of its functional components. The molecule is a highly valuable and specialized building block for several reasons:

Versatile Reactive Handle : The bromo group at the 2-position serves as a versatile point of attachment for a wide array of substituents via well-established cross-coupling methodologies. This allows for the systematic elaboration of the pyridine core.

Steric Control : The bulky 2-methoxypropan-2-yl group at the 6-position can sterically influence reactions at the 2-position, potentially enhancing selectivity or modifying the properties of metal complexes formed at the pyridine nitrogen.

Modulation of Physicochemical Properties : This bulky, lipophilic group can significantly alter the solubility, crystal packing, and biological absorption characteristics of derivatives synthesized from this intermediate.

Access to Novel Ligands and Bioactive Molecules : The unique combination of a reactive site and a large, sterically encumbering group provides a platform for the synthesis of novel ligands with specific coordination geometries and for the development of medicinal chemistry candidates where steric bulk is required to fill a specific protein binding pocket.

In essence, this compound is not just a simple halogenated pyridine; it is a carefully designed intermediate that offers chemists precise control over subsequent synthetic steps and the properties of the final products.

Hypothesis on Unique Reactivity Derived from Substituent Effects

The unique reactivity of this compound can be hypothesized to arise from a combination of steric and electronic effects imparted by its substituents. The bromine atom at the 2-position is a well-established functional group for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.gov However, the reactivity in these transformations is expected to be significantly modulated by the adjacent 2-methoxypropan-2-yl group.

Steric Effects:

The 2-methoxypropan-2-yl group is a bulky tertiary substituent. This steric hindrance is likely to influence the approach of catalysts and reagents to the bromine atom and the nitrogen of the pyridine ring. researchgate.net In palladium-catalyzed reactions, the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, might be slowed down due to the steric congestion. mdpi.com This could potentially lead to different reaction kinetics or even altered selectivity when compared to less hindered 2-bromopyridines. For instance, in reactions where multiple reactive sites are present, the steric bulk might favor reactions at less hindered positions.

Electronic Effects:

The 2-methoxypropan-2-yl group, being an alkoxy group, is generally considered to be electron-donating through resonance. This effect would increase the electron density of the pyridine ring. nih.gov An electron-rich pyridine ring can have a modified reactivity in several ways. For instance, it could enhance the rate of electrophilic aromatic substitution (if such a reaction were to be performed), although the pyridine ring is generally electron-deficient. More relevant to its application in cross-coupling, the increased electron density could influence the oxidative addition and reductive elimination steps in catalytic cycles. acs.org The electron-donating nature of the alkoxy group can also affect the coordination properties of the pyridine nitrogen, potentially influencing its role as a ligand in catalytic systems. nih.gov

The interplay of these steric and electronic effects could lead to unique reactivity patterns for this compound, making it a valuable tool for accessing novel chemical space.

Potential for Novel Synthetic Transformations and Material Applications

The distinct structural features of this compound suggest its potential utility in a range of novel synthetic transformations and material applications.

Novel Synthetic Transformations:

The primary utility of this compound is expected to be as a building block in cross-coupling reactions. The sterically encumbered environment around the bromine atom could be exploited to achieve selective mono-functionalization in subsequent reactions on the coupled product. For example, after a Suzuki coupling to introduce an aryl group at the 2-position, the bulky 2-methoxypropan-2-yl group could direct further functionalization to specific positions on the newly introduced aryl ring.

Furthermore, the methoxy group within the 2-methoxypropan-2-yl substituent could potentially be cleaved under specific acidic conditions to reveal a hydroxyl group, which could then be used for further derivatization. This latent functionality adds another layer of synthetic versatility to the molecule.

Material Applications:

The incorporation of bulky substituents into organic molecules is a known strategy for influencing their solid-state properties, such as crystal packing and solubility. The 2-methoxypropan-2-yl group could disrupt intermolecular stacking, potentially leading to materials with interesting optical or electronic properties.

Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis. unimi.it The unique steric and electronic profile of this compound makes it an interesting candidate for the synthesis of novel ligands. After replacing the bromine atom, the resulting 2,6-disubstituted pyridine could coordinate to a metal center, with the bulky substituent influencing the coordination geometry and the catalytic activity of the resulting complex. rsc.org Such ligands could find applications in areas like asymmetric catalysis, where steric control is crucial for achieving high enantioselectivity. The synthesis of pyridine derivatives with bulky substituents has been a subject of interest for developing novel catalysts and materials with tailored properties. researchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(2-methoxypropan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,12-3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRZDGPZGJPDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 6 2 Methoxypropan 2 Yl Pyridine and Analogues

Strategies for Regioselective Bromination of Pyridine (B92270) Precursors

The introduction of a bromine atom at the C2 position of a pyridine ring is a critical step in the synthesis of the target compound. The choice of strategy depends on the starting material and the desired regioselectivity.

Direct Bromination Pathways: Optimization and Selectivity Control

Direct bromination of pyridine precursors can be an efficient method, provided that the regioselectivity can be controlled. For electron-rich pyridine derivatives, electrophilic bromination is a common approach. The use of N-bromosuccinimide (NBS) is a widely adopted method for the bromination of various aromatic and heteroaromatic compounds, including pyridine derivatives. The reaction conditions, such as the solvent and the presence of a catalyst, can be optimized to achieve the desired regioselectivity. For instance, the direct bromination of a pre-existing 6-substituted pyridine can be achieved using bromine or NBS, often in the presence of a catalyst like iron or a radical initiator such as azobisisobutyronitrile (AIBN).

| Reagent/Catalyst | Solvent | Temperature | Outcome |

| Br₂ / Fe | Dichloromethane | Room Temperature | Regioselective bromination |

| NBS / AIBN | Chloroform | Reflux | Radical-initiated bromination |

This table presents generalized conditions for direct bromination reactions based on common methodologies.

Indirect Routes via Halogen Exchange or Functional Group Interconversion

Indirect methods offer alternative pathways to introduce bromine at the desired position, particularly when direct bromination lacks selectivity or is incompatible with other functional groups.

One common indirect route is the Sandmeyer-type reaction starting from an aminopyridine. For example, 2-amino-6-methylpyridine (B158447) can be converted to 2-bromo-6-methylpyridine. chemicalbook.com This process involves diazotization of the amino group with a nitrite (B80452) source in the presence of hydrobromic acid and bromine, followed by decomposition of the diazonium salt to yield the brominated pyridine.

Reaction Scheme: Diazotization-Bromination of 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine --(1. HBr, Br₂; 2. NaNO₂)--> 2-Bromo-6-methylpyridine

Halogen exchange reactions provide another powerful tool for the synthesis of bromopyridines. A common starting material for such transformations is a di- or poly-halogenated pyridine. For instance, in a molecule like 2,6-dibromopyridine (B144722), one of the bromine atoms can be selectively converted into an organometallic species through a halogen-metal exchange reaction, typically using an organolithium reagent at low temperatures. rsc.orgznaturforsch.comacs.org This intermediate can then be quenched with an electrophile, leaving the other bromine atom intact. This approach is particularly useful in multi-step syntheses where one bromine atom is used as a handle for further functionalization while the other is retained for subsequent reactions.

Introduction of the 2-Methoxypropan-2-yl Substituent

The construction of the sterically hindered tertiary ether group at the C6 position of the pyridine ring requires careful planning and execution. This is typically achieved in a two-step sequence: formation of a tertiary alcohol followed by etherification.

Alkylation and Etherification Techniques for Sterically Hindered Tertiary Carbons

The most common approach to creating the tertiary carbon center is through the addition of a methyl organometallic reagent to a ketone precursor. In the context of synthesizing 2-bromo-6-(2-methoxypropan-2-yl)pyridine, a plausible strategy involves the reaction of a 6-lithiated-2-bromopyridine species with acetone (B3395972). This Grignard-type reaction forms the intermediate tertiary alcohol, 2-(6-bromopyridin-2-yl)propan-2-ol.

The subsequent etherification of this sterically hindered tertiary alcohol to form the methyl ether is often accomplished via the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.orgpearson.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a methyl halide (e.g., methyl iodide) to form the desired ether. Due to the steric hindrance around the tertiary alcohol, this SN2 reaction may require forcing conditions, such as elevated temperatures or the use of a more reactive methylating agent like methyl triflate.

| Step | Reagents | Intermediate/Product |

| 1. Alkylation | 1. n-BuLi or i-PrMgCl·LiCl 2. Acetone | 2-(6-Bromopyridin-2-yl)propan-2-ol |

| 2. Etherification | 1. NaH 2. CH₃I | This compound |

This table outlines a plausible two-step sequence for the introduction of the 2-methoxypropan-2-yl substituent.

Stereo- and Regiochemical Control in Side-Chain Construction

In the synthesis of the achiral target molecule, stereochemical control is not a factor. However, the regiochemical control is paramount. The selective generation of the organometallic species at the C6 position of a 2,6-disubstituted pyridine is crucial. Starting from 2,6-dibromopyridine, the selective monolithiation at one of the two positions can be achieved under carefully controlled conditions, such as low temperatures and the slow addition of the organolithium reagent. prepchem.com The inherent symmetry of the starting material simplifies this particular transformation.

Alternative strategies for introducing the side-chain could involve nickel-catalyzed reductive coupling of a bromopyridine with a tertiary alkyl bromide, which can provide access to pyridines bearing all-carbon quaternary centers. organic-chemistry.org

Multi-Step Synthesis and Convergent Approaches

The synthesis of this compound is inherently a multi-step process. A convergent approach, where different fragments of the molecule are synthesized separately and then combined, can often be more efficient than a linear synthesis.

A plausible convergent strategy could start with the regioselective functionalization of 2,6-dibromopyridine. georgiasouthern.edugoogle.com One of the bromine atoms can be selectively displaced by a nucleophile or engaged in a cross-coupling reaction, while the other remains available for the introduction of the tertiary alcohol precursor.

For instance, one could envision a pathway where 2,6-dibromopyridine is first converted to 6-bromo-2-acetylpyridine. This intermediate could then be subjected to a Grignard reaction with methylmagnesium bromide to form the tertiary alcohol, followed by methylation as previously described. The synthesis of 6-bromo-2-formyl-pyridine from 2,6-dibromopyridine via lithium-halogen exchange followed by reaction with DMF has been reported, and a similar strategy could be adapted for the acetyl derivative. prepchem.com

More advanced convergent syntheses, such as the olefin cross-metathesis/Heck-cyclisation-elimination sequence for the preparation of 2,4,6-trisubstituted pyridines, highlight the power of modern synthetic methodologies in constructing complex pyridine frameworks. rsc.org While not directly applied to the target molecule, these strategies offer valuable insights into the construction of highly substituted pyridine rings.

Sequential Functionalization of 2,6-Dibromopyridine

A primary and effective strategy for the synthesis of this compound involves the sequential functionalization of the readily available starting material, 2,6-dibromopyridine. This approach relies on the selective reaction at one of the bromine-substituted positions, leaving the other available for subsequent transformations.

The initial and critical step in this sequence is the selective monolithiation of 2,6-dibromopyridine. This is typically achieved through a halogen-lithium exchange reaction using an organolithium reagent, such as n-butyllithium, at low temperatures. The choice of solvent can influence the regioselectivity of this reaction, with coordinating solvents favoring lithiation at the 5-position and non-coordinating solvents at the 2-position. byjus.com For the synthesis of the target molecule, selective lithiation at the 2-position is desired.

Following the formation of the 6-bromo-2-lithiopyridine intermediate, it is reacted in situ with an appropriate electrophile. In the case of synthesizing the precursor to this compound, the electrophile is acetone. The nucleophilic attack of the lithiated pyridine on the carbonyl carbon of acetone yields the tertiary alcohol, 2-(6-bromopyridin-2-yl)propan-2-ol.

The final step in this sequence is the methylation of the tertiary alcohol to form the desired methoxy (B1213986) group. This transformation is commonly achieved through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.commdpi.com The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a leaving group from a methylating agent, typically methyl iodide or dimethyl sulfate, to furnish the final product, this compound. The Williamson ether synthesis is an SN2 reaction, and its efficiency is influenced by the choice of solvent and reaction conditions. wikipedia.orgmasterorganicchemistry.commdpi.com

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Selective Monolithiation | n-Butyllithium | 6-Bromo-2-lithiopyridine |

| 2 | Electrophilic Quench | Acetone | 2-(6-Bromopyridin-2-yl)propan-2-ol |

| 3 | Williamson Ether Synthesis | Sodium hydride, Methyl iodide | This compound |

Coupling Reactions for Fragment Assembly

The synthesis of analogues of this compound, where the 2-methoxypropan-2-yl group is replaced by other alkyl or aryl moieties, is often accomplished through various transition metal-catalyzed cross-coupling reactions. These methods allow for the direct formation of carbon-carbon bonds, offering a modular and versatile approach to a wide range of substituted bromopyridines.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for the formation of biaryl compounds. researchgate.net In the context of synthesizing analogues, a 2-bromopyridine (B144113) derivative can be coupled with a variety of aryl or vinyl boronic acids or their esters. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. researchgate.net The efficiency and selectivity of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, base, and solvent system, with aqueous media sometimes being employed to enhance reactivity and sustainability. researchgate.net

Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling is the method of choice. This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. daneshyari.combartleby.com This methodology provides access to a diverse range of 2-alkynyl-6-bromopyridine analogues, which can serve as versatile intermediates for further transformations.

Nickel-Catalyzed Coupling: Nickel catalysts offer a more cost-effective alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling, for instance, allows for the reaction of 2-chloropyridines with alkyl bromides. masterorganicchemistry.comgreenering.org This method is particularly useful for introducing alkyl chains at the 2-position of the pyridine ring. The choice of ligand is crucial for the success of these reactions, with bathophenanthroline (B157979) being effective in some cases. greenering.org

| Coupling Reaction | Catalyst System | Coupling Partners | Resulting Analogue Type |

|---|---|---|---|

| Suzuki-Miyaura | Palladium/Base | 2-Bromopyridine derivative + Aryl/Vinyl boronic acid | 2-Aryl/Vinyl-6-bromopyridine |

| Sonogashira | Palladium/Copper | 2-Bromopyridine derivative + Terminal alkyne | 2-Alkynyl-6-bromopyridine |

| Nickel-Catalyzed Cross-Electrophile | Nickel/Ligand | 2-Chloropyridine + Alkyl bromide | 2-Alkyl-6-bromopyridine |

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pyridines and their derivatives to minimize environmental impact and enhance the sustainability of chemical processes. Key areas of focus include the development of more efficient catalysts and the judicious selection of solvents, alongside process intensification strategies.

Catalyst Development for Enhanced Efficiency and Reduced Waste

The development of highly active and selective catalysts is a cornerstone of green chemistry, as it can lead to higher yields, reduced reaction times, and lower catalyst loadings, thereby minimizing waste.

In the context of Suzuki-Miyaura reactions for synthesizing bromopyridine analogues, significant efforts have been directed towards creating high-turnover palladium catalysts. Aminopyridine-based palladium catalysts, for example, have demonstrated high efficiency in aqueous media, allowing for the coupling of a wide range of aryl halides with arylboronic acids. bartleby.com The use of water as a solvent is a significant green advantage.

Another crucial aspect is the recyclability of the catalyst. The development of recyclable palladium catalytic systems is essential for reducing the environmental burden and cost associated with precious metal catalysts. researchgate.netmdpi.com Palladium nanoparticles supported on various materials, such as bio-inspired materials like cellulose (B213188) or encapsulated in silica (B1680970) or titania matrices, have been shown to be effective and recyclable catalysts for C-C coupling reactions. mdpi.comchemrxiv.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, which also leads to lower palladium contamination in the final product. researchgate.netmdpi.comchemrxiv.org

| Strategy | Example | Green Chemistry Benefit |

|---|---|---|

| High-Turnover Catalysts | Aminopyridine-based Pd-catalysts in aqueous media | Increased efficiency, use of green solvent |

| Recyclable Catalysts | Palladium nanoparticles on solid supports (e.g., cellulose, silica) | Reduced metal waste, lower cost, lower product contamination |

Solvent Selection and Process Intensification in Bromopyridine Synthesis

The choice of solvent has a profound impact on the environmental footprint of a chemical process. The move towards greener solvents, or even solvent-free conditions, is a key objective in sustainable synthesis. The use of water as a solvent in palladium-catalyzed coupling reactions is a prime example of a greener approach. researchgate.netbartleby.com The selection of solvent can also influence the outcome of the reaction; for instance, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, the choice between ethanol (B145695) and acetonitrile (B52724) can affect the reaction pathway and yield depending on the catalyst used. nih.gov

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements over conventional batch processes. In the synthesis of pyridines, two notable process intensification technologies are microwave-assisted synthesis and flow chemistry.

Microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and lead to cleaner reactions with fewer byproducts. bartleby.comrsc.orgnih.gov This technique has been successfully applied to the synthesis of various substituted pyridines, offering a more energy-efficient and faster alternative to conventional heating.

Flow chemistry , where reagents are continuously pumped through a reactor, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. wikipedia.orgresearchgate.netmdpi.comchemrxiv.org The synthesis of pyridines in continuous flow microwave reactors has been demonstrated, allowing for one-step processes without the isolation of intermediates. researchgate.netchemrxiv.org Flow systems can also be coupled with heterogeneous catalysts, further enhancing the sustainability of the process by enabling continuous operation and easy catalyst separation. wikipedia.org

| Approach | Technique/Solvent | Advantages |

|---|---|---|

| Green Solvent Selection | Water, Ethanol | Reduced environmental impact, improved safety, can enhance reactivity |

| Process Intensification | Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency |

| Flow Chemistry | Enhanced safety, improved control, scalability, potential for automation |

Elucidation of the Reactivity Profile of 2 Bromo 6 2 Methoxypropan 2 Yl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C2-Bromine Position

The C2-bromine bond of 2-Bromo-6-(2-methoxypropan-2-yl)pyridine is highly susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium(0) and nickel(0). This step initiates a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are fundamental in synthetic organic chemistry for constructing complex molecules from simpler precursors.

Palladium-Catalyzed Cross-Couplings: Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig Amination

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, offering mild reaction conditions and broad functional group tolerance. For substrates like this compound, several palladium-catalyzed reactions are particularly effective.

The Suzuki-Miyaura reaction couples the 2-pyridyl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. wikipedia.orgorganic-chemistry.org This reaction is widely used for creating biaryl and heteroaryl-aryl structures. nrochemistry.comresearchgate.net The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst. nrochemistry.com

The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorgsyn.org This method is known for its high reactivity and functional group tolerance. The preparation of the required 2-pyridylzinc reagent from this compound can be achieved through transmetalation or direct insertion of zinc. orgsyn.org The subsequent palladium-catalyzed coupling with another organic halide proceeds efficiently. researchgate.netresearchgate.net

The Sonogashira reaction is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction typically employs a dual catalytic system of palladium and copper(I). wikipedia.orgscirp.org The reaction of 2-bromopyridine (B144113) derivatives with various terminal alkynes under Sonogashira conditions provides a direct route to 2-alkynylpyridine compounds. researchgate.netscirp.org

For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.orglibretexts.org This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.govresearchgate.net It is an exceptionally general method for synthesizing aryl amines from aryl halides. researchgate.net

Below is a table summarizing typical conditions for these reactions with analogous 2-bromopyridine substrates.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Suzuki-Miyaura | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94 | nih.gov |

| Negishi | Pd₂(dba)₃ / XPhos | - | THF | RT-60 | ~90 | researchgate.netrsc.org |

| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |

| Buchwald-Hartwig | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 60 | chemspider.com |

The 2-methoxypropan-2-yl group at the C6 position exerts a profound influence on the reactivity of the C2-bromine bond, primarily through steric effects. This bulky tertiary group significantly hinders the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step. This steric impediment can slow down the reaction rate and necessitate more forcing conditions or more active catalytic systems compared to less substituted 2-bromopyridines.

The steric hindrance can also affect selectivity in certain cases. For instance, in di- or poly-halogenated pyridines, a bulky substituent can direct the catalyst to react preferentially at a less hindered position. However, in this compound, with only one reactive halogen, the primary effect is on the reaction rate. The electronic contribution of the 2-methoxypropan-2-yl group, an alkyl ether, is weakly electron-donating, which slightly increases the electron density on the pyridine (B92270) ring. This electronic effect can make oxidative addition slightly more difficult, as this step is generally favored by electron-deficient aromatic rings. However, the steric component is the dominant factor influencing reactivity.

Overcoming the steric hindrance imposed by the 2-methoxypropan-2-yl group requires careful selection of the phosphine (B1218219) ligand on the palladium catalyst. For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The development of specialized ligands has been crucial for the successful coupling of such molecules.

Key features of effective ligands for hindered substrates include:

Bulkiness: Bulky ligands, such as the biarylphosphines developed by Buchwald (e.g., XPhos, SPhos) and Fu (e.g., P(t-Bu)₃), are highly effective. These ligands promote the formation of monoligated, 12-electron L-Pd(0) species, which are highly reactive in oxidative addition. The steric bulk also facilitates the final reductive elimination step, which is often the rate-limiting step for hindered substrates.

Electron-richness: Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.

The combination of steric bulk and electron-donating properties in modern phosphine ligands creates highly active catalysts that can effectively couple challenging substrates like this compound in high yields under relatively mild conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core

Beyond metal-catalyzed cross-coupling, the inherent electronic properties of the pyridine ring allow for another important class of reactions: Nucleophilic Aromatic Substitution (SNAr). The electronegative nitrogen atom withdraws electron density from the ring, making the carbon atoms, particularly at the C2 and C4 positions, electrophilic and susceptible to attack by nucleophiles. libretexts.org

In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine at C2), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom, which is a key factor in the feasibility of the reaction. Subsequent expulsion of the bromide leaving group restores the aromaticity of the ring, completing the substitution. wikipedia.org This pathway is distinct from Sₙ1 and Sₙ2 mechanisms and is characteristic of electron-deficient aromatic systems. wikipedia.org

Competitive SNAr Pathways: Role of the 2-Methoxypropan-2-yl Group on Electron Density

For this compound, the primary site for SNAr is the C2 position, where the bromine atom serves as the leaving group. The reaction is activated by the ring nitrogen at the C1 position.

The 2-methoxypropan-2-yl group at the C6 position influences the SNAr reactivity in two ways:

Electronic Effect: As a weak electron-donating group, the 2-methoxypropan-2-yl substituent slightly increases the electron density of the pyridine ring. This effect counteracts the electron-withdrawing nature of the ring nitrogen to a small extent, thereby slightly deactivating the ring towards nucleophilic attack compared to an unsubstituted 2-bromopyridine. This would likely result in a slower reaction rate for SNAr.

Steric Effect: The significant steric bulk of the 2-methoxypropan-2-yl group can hinder the approach of the incoming nucleophile to the C2 position. This steric hindrance can further reduce the rate of the SNAr reaction, especially with bulky nucleophiles.

Therefore, while SNAr is a possible reaction pathway for this molecule, it is likely to be less favorable than for sterically unencumbered and electronically un-donated 2-halopyridines. The transition metal-catalyzed cross-coupling reactions, which proceed via a different mechanism involving an organometallic intermediate, are often more efficient for functionalizing such sterically hindered positions. The choice between promoting a cross-coupling reaction versus an SNAr reaction would depend on the specific nucleophile and the reaction conditions (i.e., presence or absence of a transition metal catalyst).

Regioselectivity and Scope of Nucleophilic Attack

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the C-2 (α) and C-4 (γ) positions, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comwikipedia.org In the case of this compound, the bromine atom at the C-2 position serves as a good leaving group, making this position the primary site for nucleophilic attack.

The regioselectivity of the reaction is further dictated by the steric hindrance imposed by the bulky 2-methoxypropan-2-yl group at the C-6 position. This substituent significantly shields the C-6 position, making a nucleophilic attack at this site highly unfavorable. researchgate.netnih.gov Consequently, nucleophilic displacement is expected to occur exclusively at the C-2 position.

The scope of nucleophiles that can effectively displace the bromide is broad, encompassing a variety of oxygen, nitrogen, sulfur, and carbon-based nucleophiles. The efficiency of the substitution is generally dependent on the nucleophilicity of the attacking species.

Table 1: Predicted Scope of Nucleophiles in SNAr with this compound

| Nucleophile Class | Example Nucleophile | Predicted Product |

| Oxygen | Sodium methoxide (NaOMe) | 2-Methoxy-6-(2-methoxypropan-2-yl)pyridine |

| Sodium hydroxide (NaOH) | 6-(2-Methoxypropan-2-yl)pyridin-2-ol | |

| Nitrogen | Ammonia (NH₃) | 6-(2-Methoxypropan-2-yl)pyridin-2-amine |

| Piperidine | 2-(Piperidin-1-yl)-6-(2-methoxypropan-2-yl)pyridine | |

| Sulfur | Sodium thiomethoxide (NaSMe) | 2-(Methylthio)-6-(2-methoxypropan-2-yl)pyridine |

| Carbon | Sodium cyanide (NaCN) | 6-(2-Methoxypropan-2-yl)picolinonitrile |

Lithiation and Halogen-Metal Exchange Reactions

One of the most synthetically valuable transformations of this compound is the halogen-metal exchange reaction. wikipedia.org This process typically involves treating the bromo-pyridine with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an inert ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O). nih.govtcnj.edu The reaction is generally fast and efficient, proceeding via a kinetically controlled process to replace the bromine atom with lithium, thereby generating the highly reactive intermediate, [6-(2-methoxypropan-2-yl)pyridin-2-yl]lithium. harvard.edu

This organolithium species is a potent nucleophile and can be trapped in situ by a wide array of electrophiles, allowing for the introduction of diverse functional groups at the C-2 position of the pyridine ring. clockss.orgquimicaorganica.org This two-step sequence provides a powerful method for the elaboration of the pyridine scaffold.

Table 2: Electrophilic Quenching of [6-(2-Methoxypropan-2-yl)pyridin-2-yl]lithium

| Electrophile Class | Example Electrophile | Reagent | Product |

| Proton Source | Water | H₂O | 2-(2-Methoxypropan-2-yl)pyridine |

| Aldehydes/Ketones | Benzaldehyde | PhCHO | Phenyl(6-(2-methoxypropan-2-yl)pyridin-2-yl)methanol |

| Acetone (B3395972) | (CH₃)₂CO | 2-(6-(2-Methoxypropan-2-yl)pyridin-2-yl)propan-2-ol | |

| Alkyl Halides | Iodomethane | CH₃I | 2-Methyl-6-(2-methoxypropan-2-yl)pyridine |

| Disulfides | Dimethyl disulfide | (CH₃S)₂ | 2-(Methylthio)-6-(2-methoxypropan-2-yl)pyridine |

| Carbon Dioxide | Carbon dioxide (solid) | CO₂ | 6-(2-Methoxypropan-2-yl)picolinic acid |

| Borates | Trimethyl borate | B(OMe)₃ | (6-(2-Methoxypropan-2-yl)pyridin-2-yl)boronic acid |

Under the strongly basic conditions employed for lithiation, halogenated pyridines can undergo a fascinating isomerization known as the halogen-dance (HD) rearrangement. wikipedia.orgclockss.orgresearchgate.net This reaction involves the migration of the halogen atom from its original position to another on the aromatic ring. whiterose.ac.uk The driving force for this rearrangement is the formation of a more thermodynamically stable organolithium intermediate. wikipedia.org

For this compound, treatment with a lithium amide base like lithium diisopropylamide (LDA) could potentially initiate a halogen dance. The currently accepted mechanism does not proceed through an aryne intermediate but rather involves a series of deprotonation and metal-halogen exchange steps. wikipedia.org The process would likely begin with the deprotonation of the pyridine ring by LDA at a position ortho to the bromine, such as C-3, to form a lithiated species. This intermediate can then induce an intermolecular halogen transfer from a molecule of the starting material, leading to a rearranged bromo-lithiated pyridine.

The regiochemical outcome of the halogen dance is influenced by the directing effects of the substituents on the ring. While a 1,2-shift is common in pyridine systems, 1,3- and 1,4-migrations are also possible. clockss.org The presence of the bulky group at C-6 might influence the kinetic and thermodynamic stability of the various possible lithiated intermediates, thereby directing the migration pathway. Quenching the reaction mixture after a halogen dance could lead to a mixture of regioisomeric products, where an electrophile is incorporated at a different position from the original C-2 site, and the bromine atom has migrated elsewhere on the ring.

Reactivity at the 2-Methoxypropan-2-yl Side Chain

The 2-methoxypropan-2-yl group contains a tertiary ether linkage, which is susceptible to cleavage under strong acidic conditions. masterorganicchemistry.comlibretexts.org This reactivity can be exploited to unmask a hydroxyl group or introduce other functionalities. The cleavage mechanism typically begins with the protonation of the ether oxygen by a strong acid, such as HBr, HI, or trifluoroacetic acid (TFA). wikipedia.org

Following protonation, the C-O bond cleaves via an SN1-type mechanism due to the ability of the tertiary carbon to stabilize the resulting carbocation. libretexts.org This generates methanol and a stable tertiary carbocation, 2-(6-bromopyridin-2-yl)propan-2-yl cation. This carbocation can then undergo one of two pathways:

Trapping by a Nucleophile: If a nucleophile (like a halide ion from the acid) is present, it can attack the carbocation to form a new C-Nucleophile bond. For example, using HBr would yield 2-bromo-6-(2-bromopropan-2-yl)pyridine.

Elimination: The carbocation can lose a proton from one of the adjacent methyl groups, leading to the formation of an alkene. This E1 elimination pathway would result in the formation of 2-bromo-6-(prop-1-en-2-yl)pyridine. libretexts.org

The choice of acid and reaction conditions can influence the ratio of substitution to elimination products.

Direct and selective functionalization of the C-H bonds of the methyl groups within the 2-methoxypropan-2-yl side chain is a significant synthetic challenge. The pyridine ring and the tertiary ether are generally more reactive sites. However, under specific conditions, such as those involving free-radical chemistry, it might be possible to achieve functionalization of this alkane moiety.

Reactions initiated by radical species, for example, through photolysis or with radical initiators, could potentially lead to hydrogen atom abstraction from one of the six equivalent methyl groups. The resulting tertiary radical intermediate could then be trapped by a radical scavenger or participate in further propagation steps. Achieving high selectivity for this process over competing reactions at the pyridine ring would be difficult and likely require carefully designed reaction conditions and reagents. Such transformations remain a complex area of synthetic chemistry and are not as well-established as the ionic pathways described in the preceding sections.

Mechanistic Investigations and Computational Studies of 2 Bromo 6 2 Methoxypropan 2 Yl Pyridine Transformations

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic and thermodynamic studies are fundamental to elucidating the mechanisms of transformations involving 2-Bromo-6-(2-methoxypropan-2-yl)pyridine. These analyses provide quantitative data on reaction rates, activation energies, and the relative stabilities of intermediates and transition states, which are essential for identifying the factors that control reaction outcomes.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The rate-determining step (RDS) can vary depending on the specific substrates, catalyst, and reaction conditions. For sterically hindered substrates like this compound, the oxidative addition of the C-Br bond to the palladium(0) complex is often considered a potential RDS due to the steric bulk of the 2-methoxypropan-2-yl group, which can impede the approach of the catalyst.

However, studies on related sterically hindered 2-bromopyridines suggest that other steps can also be rate-limiting. For instance, if the oxidative addition is rapid, the subsequent transmetalation step, where the organoboron reagent transfers its organic group to the palladium center, can become the RDS. The steric hindrance around the pyridine (B92270) nitrogen can also influence the rate of reductive elimination, the final step that forms the C-C bond and regenerates the active catalyst.

A hypothetical kinetic study of a Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid could yield data as presented in Table 1. Such data would be instrumental in pinpointing the RDS. For example, a strong dependence of the initial rate on the concentration of the palladium catalyst and the aryl bromide would suggest that oxidative addition is the RDS.

Table 1: Hypothetical Initial Rate Data for the Suzuki-Miyaura Coupling of this compound

| Experiment | [this compound] (M) | [Phenylboronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |

This is a hypothetical data table created for illustrative purposes.

The activation energy (Ea) provides a quantitative measure of the energy barrier that must be overcome for a reaction to occur. By determining the Ea for each step in a catalytic cycle, a reaction coordinate map can be constructed, offering a visual representation of the energy landscape of the reaction. For transformations of this compound, computational methods, such as Density Functional Theory (DFT), are often employed to calculate these energy barriers.

The bulky 2-methoxypropan-2-yl group is expected to significantly influence the activation energies of the elementary steps in cross-coupling reactions. For example, the steric clash between this substituent and the ligands on the palladium catalyst during the oxidative addition step would likely lead to a higher activation barrier compared to less hindered 2-bromopyridines. Similarly, the energy of the transition state for reductive elimination could be elevated due to steric repulsion between the coupling partners.

Spectroscopic Interrogation of Transient Intermediates

The direct observation and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. Various in-situ spectroscopic techniques are powerful tools for monitoring the evolution of species in a reaction mixture in real-time.

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for tracking the concentrations of reactants, products, and key intermediates throughout a reaction involving this compound. For instance, in a palladium-catalyzed reaction, ³¹P NMR can be used to monitor the coordination of phosphine (B1218219) ligands to the palladium center and to identify different catalytic species present in the reaction mixture.

¹H NMR can track the disappearance of the starting material and the appearance of the product. The chemical shifts of the pyridine ring protons of this compound would be expected to change upon coordination to a metal center, providing evidence for the formation of intermediates. In-situ IR spectroscopy can be particularly useful for monitoring changes in bond vibrations, such as the C-Br bond of the starting material or the characteristic vibrations of the ligands on the catalyst.

Advanced mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are highly sensitive methods for detecting and characterizing catalytic species and intermediates, even at very low concentrations. In the context of cross-coupling reactions of this compound, ESI-MS could be used to identify key palladium(II) intermediates formed after oxidative addition, as well as complexes involved in the transmetalation and reductive elimination steps. This technique provides crucial information on the composition and connectivity of these transient species.

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms in organic and organometallic chemistry. scholarsresearchlibrary.com For transformations of this compound, DFT calculations can provide detailed insights into the electronic structure and geometry of reactants, intermediates, and transition states.

These calculations can be used to:

Predict Reaction Pathways: By calculating the energies of various possible intermediates and transition states, the most favorable reaction pathway can be identified.

Determine Activation Energies: DFT allows for the calculation of activation energy barriers for each elementary step, helping to identify the rate-determining step. researchgate.net

Analyze Steric and Electronic Effects: The influence of the bulky and electron-donating 2-methoxypropan-2-yl group on the stability of intermediates and the height of energy barriers can be quantitatively assessed.

Interpret Spectroscopic Data: Calculated spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) can be compared with experimental data to aid in the identification of observed species.

A DFT study on a Suzuki-Miyaura reaction of this compound would likely reveal the energetic landscape of the catalytic cycle, as illustrated by the hypothetical data in Table 2.

Table 2: Hypothetical DFT-Calculated Relative Free Energies for a Suzuki-Miyaura Catalytic Cycle

| Species | Relative Free Energy (kcal/mol) |

| Pd(0)L₂ + Substrates | 0.0 |

| Oxidative Addition TS | +18.5 |

| Pd(II) Intermediate | +5.2 |

| Transmetalation TS | +22.1 |

| Reductive Elimination TS | +15.8 |

| Pd(0)L₂ + Products | -25.0 |

This is a hypothetical data table created for illustrative purposes. TS = Transition State.

Transition State Characterization and Energy Landscapes

There are no published studies that characterize the transition states or map the energy landscapes for reactions involving this compound. Such studies would typically involve quantum mechanical calculations to identify the geometry and energy of transition state structures for specific transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or lithiation. The activation energies and reaction enthalpies derived from these landscapes provide crucial insights into reaction kinetics and thermodynamics. In the absence of such research, no data tables on activation barriers or reaction energies for this specific compound can be provided.

Electronic Structure Analysis and Reactivity Prediction

A detailed electronic structure analysis of this compound has not been reported. This type of analysis would typically employ methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO-LUMO gap), natural bond orbital (NBO) charges, and electrostatic potential maps. These calculated parameters are instrumental in predicting the compound's reactivity, including identifying the most likely sites for electrophilic or nucleophilic attack and assessing the influence of the substituents on the pyridine ring's aromaticity and electron density. Without these computational results, predictions about the specific reactivity of this molecule remain speculative and are not supported by published data.

Molecular Dynamics Simulations to Model Solvent and Steric Effects

No molecular dynamics (MD) simulations have been published that focus on this compound. MD simulations are employed to understand the dynamic behavior of molecules in solution, providing insights into conformational preferences, solvent interactions, and the influence of steric hindrance on reaction accessibility. For the title compound, such simulations could elucidate how the bulky 2-methoxypropan-2-yl group shields the nitrogen atom and the 6-position of the pyridine ring, and how solvent molecules organize around the substrate, potentially influencing reaction pathways and rates. The lack of such studies means there is no data available on solvent effects or the dynamic steric profile of this molecule.

Applications of 2 Bromo 6 2 Methoxypropan 2 Yl Pyridine in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Architectures

The strategic placement of a halogen atom on the pyridine (B92270) ring makes 2-Bromo-6-(2-methoxypropan-2-yl)pyridine an ideal substrate for building more elaborate molecular structures. It serves as a foundational scaffold for creating diverse libraries of pyridine-containing compounds.

Synthesis of Diversified Pyridine Scaffolds

The primary utility of this compound in diversifying pyridine scaffolds lies in its participation in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for this purpose is the Suzuki-Miyaura cross-coupling reaction, which joins the pyridine ring to various aryl or heteroaryl groups. researchgate.netwikipedia.org This reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. The reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern synthetic chemistry. researchgate.net The use of this compound in such reactions allows for the synthesis of 2-arylpyridines, which are common motifs in pharmacologically active molecules. The bulky 6-(2-methoxypropan-2-yl) group can influence the reaction's efficiency and the rotational barrier of the resulting biaryl bond, a factor that is often exploited in ligand and drug design.

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Boronic Acid/Ester | Expected Product |

|---|---|---|

| 1 | Phenylboronic acid | 2-Phenyl-6-(2-methoxypropan-2-yl)pyridine |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-(2-methoxypropan-2-yl)pyridine |

| 3 | Thiophene-3-boronic acid | 2-(Thiophen-3-yl)-6-(2-methoxypropan-2-yl)pyridine |

Other cross-coupling reactions, such as Stille coupling (with organotin reagents) and Heck coupling (with alkenes), can also be employed to further functionalize the pyridine core, leading to a vast array of substituted derivatives from a single starting material. mdpi.com

Construction of Fused and Bridged Heterocyclic Systems

Beyond simple substitution, this compound is a precursor for constructing more complex polycyclic systems where the pyridine ring is fused or bridged with other rings. airo.co.inias.ac.in These fused heterocycles often exhibit unique biological activities and electronic properties. ias.ac.in

The general strategy involves a two-stage process:

Functionalization: A cross-coupling reaction is first used to introduce a side chain at the 2-position of the pyridine ring. This side chain is chosen to contain a reactive group capable of a subsequent cyclization reaction.

Cyclization: An intramolecular reaction is then triggered to form a new ring that is fused to the original pyridine scaffold.

For example, coupling the starting material with an ortho-substituted aniline derivative can be followed by an intramolecular C-N bond formation to yield pyrido-fused carbazoles. Similarly, introducing an alkyne or alkene group can set the stage for annulation reactions that build new carbocyclic or heterocyclic rings. ias.ac.in These methods provide access to important classes of compounds like furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines.

Precursor for Ligands in Transition Metal Catalysis

The pyridine nucleus is a key component in many ligands used for transition metal catalysis due to the coordinating ability of the nitrogen atom. frontiersin.org this compound is an excellent starting material for creating specialized ligands where the steric and electronic properties can be precisely controlled.

Design and Synthesis of Pyridine-Based Ligands with Tailored Steric and Electronic Properties

The design of effective ligands for catalysis often requires a balance of steric bulk and specific electronic characteristics. The 6-(2-methoxypropan-2-yl) group on the starting material provides significant steric hindrance near the nitrogen donor atom. This bulk is a critical design feature that can influence the geometry of the resulting metal complex, create a chiral pocket for asymmetric reactions, and promote reductive elimination, thereby enhancing catalytic turnover.

The reactive bromine at the 2-position can be substituted to introduce other coordinating atoms, leading to bidentate or tridentate ligands. For instance, reaction with diphenylphosphine sources can yield P,N-type ligands, which are highly effective in various catalytic transformations. Alternatively, Suzuki coupling with other nitrogen-containing heterocycles can produce N,N-type ligands like bipyridines. nih.govresearchgate.net

Table 2: Potential Ligands Derived from this compound

| Ligand Type | Synthetic Transformation | Potential Ligand Structure |

|---|---|---|

| P,N Ligand | Reaction with HPPh₂ | 2-(Diphenylphosphino)-6-(2-methoxypropan-2-yl)pyridine |

| N,N Ligand | Suzuki coupling with 2-pyridylboronic ester | 2,2'-Bipyridine, 6-(2-methoxypropan-2-yl) substituted |

Evaluation in Asymmetric Catalysis and New Reaction Methodologies

Ligands derived from this precursor are promising candidates for asymmetric catalysis, a field focused on the synthesis of chiral molecules. chim.it While the starting material itself is achiral, chirality can be introduced by using a chiral phosphine (B1218219) or by incorporating a chiral center into a substituent. The steric bulk of the 6-(2-methoxypropan-2-yl) group plays a crucial role in creating a well-defined and sterically hindered chiral environment around a coordinated metal center.

This controlled environment can force substrates to approach the metal catalyst in a specific orientation, leading to high enantioselectivity in the product. chim.it Palladium complexes of such P,N ligands could be evaluated in reactions like asymmetric allylic alkylation, while rhodium or iridium complexes could be tested in asymmetric hydrogenation reactions. The modular synthesis starting from this compound allows for the rapid generation of a library of ligands, facilitating the optimization of catalysts for new and challenging chemical transformations.

Role in the Synthesis of Privileged Medicinal Chemistry Scaffolds (General, non-clinical)

In drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.com The pyridine ring is one of the most prominent examples of such a scaffold, appearing in a vast number of FDA-approved drugs. nih.govrsc.org

This compound serves as an advanced intermediate for incorporating this privileged scaffold into potential therapeutic agents. The ability to easily modify the 2-position through cross-coupling allows medicinal chemists to synthesize large libraries of compounds for screening against various biological targets. The 6-(2-methoxypropan-2-yl) substituent provides a bulky, lipophilic group that can be used to probe hydrophobic pockets in enzymes or receptors, potentially improving binding affinity and selectivity. Its utility is not tied to a single disease but rather as a versatile platform for building molecules across different therapeutic areas, from oncology to infectious diseases and neuroscience. nih.gov

Potential Applications in Materials Science

The unique structural characteristics of this compound, particularly the presence of a reactive bromine atom and a sterically demanding ether group on the pyridine ring, position it as a promising candidate for the synthesis of novel materials. These features allow for its incorporation into polymeric structures, potentially leading to materials with tailored electronic and physical properties for advanced applications.

Building Blocks for Functional Polymers and Optoelectronic Materials

The pyridine ring is a well-established component in the design of functional organic materials due to its electron-deficient nature, which can facilitate charge transport and introduce specific photophysical properties. The bromine atom at the 2-position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the synthesis of conjugated polymers, which are the cornerstone of organic optoelectronics.

The incorporation of 2,6-disubstituted pyridine units into polymer backbones has been shown to influence the material's properties significantly. The bulky 2-methoxypropan-2-yl group at the 6-position is expected to play a crucial role in determining the morphology and processability of the resulting polymers. This steric hindrance can disrupt extensive π-π stacking between polymer chains, which can enhance solubility in common organic solvents, a critical factor for the fabrication of thin-film devices. While reduced stacking can sometimes be detrimental to charge mobility, it can also lead to desirable properties such as increased photoluminescence efficiency in the solid state by preventing aggregation-caused quenching.

Research into pyridine-containing polymers has demonstrated their potential in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The electron-deficient pyridine moiety can improve electron injection and transport in these devices. By carefully selecting the comonomers to be polymerized with this compound, it is possible to fine-tune the electronic band gap, and the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the resulting polymer. This tuning is essential for optimizing the performance of optoelectronic devices.

The table below outlines the potential roles of the substituents in this compound in the context of functional polymer synthesis.

While specific research on polymers derived from this compound is not yet prevalent in the literature, the principles of polymer design and the known reactivity of similar substituted bromopyridines strongly suggest its utility. The combination of a reactive site for polymerization and a bulky side group for solubility and morphological control makes this compound a valuable building block for the next generation of functional polymers and optoelectronic materials. Further research in this area could lead to the development of materials with novel and enhanced properties for a variety of applications in materials science.

Compound Names Table

Advanced Characterization Methodologies for Structural and Electronic Elucidation of 2 Bromo 6 2 Methoxypropan 2 Yl Pyridine and Its Derivatives

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of 2-Bromo-6-(2-methoxypropan-2-yl)pyridine. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula, C10H14BrNO, confirming the presence and number of each atom. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity corresponding to the 79Br and 81Br isotopes, separated by approximately 2 m/z units.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers a detailed map of the molecule's structure. By inducing fragmentation of the parent ion, a unique pattern of daughter ions is produced. For this compound, the fragmentation pattern would be expected to reveal key structural motifs.

Expected Fragmentation Pathways:

Loss of a methyl group (-CH3): A common fragmentation for molecules with tertiary carbon centers, resulting in a stable carbocation.

Loss of a methoxy (B1213986) group (-OCH3): Cleavage of the ether bond.

McLafferty rearrangement: If applicable, this could lead to the loss of a neutral acetone (B3395972) molecule.

Cleavage of the entire side chain: Loss of the 2-methoxypropan-2-yl group to yield a bromopyridine fragment.

These fragmentation patterns provide conclusive evidence for the connectivity of the atoms within the molecule.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. Multi-nuclear (¹H, ¹³C) and multidimensional experiments are employed to establish the carbon skeleton and the precise placement of substituents.

Comprehensive 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the three adjacent protons on the pyridine (B92270) ring, allowing for their sequential assignment. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu It is used to assign the carbon signals corresponding to each protonated carbon in the molecule, such as the methoxy group, the methyl groups, and the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bonds) couplings between protons and carbons. youtube.com HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the methyl protons of the side chain to the quaternary carbon and the C6 carbon of the pyridine ring, unequivocally establishing the connection point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bond connectivity. harvard.edu This is vital for determining stereochemistry and conformation. Expected NOE correlations would be observed between the protons of the methoxy group and the adjacent methyl groups, as well as between the protons of the side chain and the H-5 proton of the pyridine ring, providing insights into the preferred rotational conformation of the side chain relative to the ring. e-bookshelf.de

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| Pyridine H-3 | ~7.3 | ~125 | C2, C4, C5 | H-4 |

| Pyridine H-4 | ~7.6 | ~140 | C2, C3, C5, C6 | H-3, H-5 |

| Pyridine H-5 | ~7.2 | ~120 | C3, C4, C6 | H-4, Side-chain CH3 |

| Quaternary C | - | ~78 | - | - |

| Methyl (x2) | ~1.6 | ~28 | Quaternary C, C6 | Methoxy CH3, H-5 |

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR studies can provide valuable information about dynamic processes, such as the rotation around single bonds. For this compound, VT-NMR could be used to investigate the rotational barrier of the bulky 2-methoxypropan-2-yl group around the C6-C(quat) bond. At room temperature, this rotation may be fast on the NMR timescale, resulting in sharp signals and magnetically equivalent methyl groups. However, upon cooling, the rotation could slow down, potentially leading to the broadening of signals or even the appearance of distinct signals for the two methyl groups if a particular conformation becomes dominant.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

While solution-state NMR provides information about the molecule's average structure, Solid-State NMR (SS-NMR) characterizes the compound in its crystalline form. This technique is highly sensitive to the local environment of each nucleus, making it an excellent tool for identifying and characterizing different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound. SS-NMR can confirm if the conformation observed in the solid state differs from that in solution and can be used in conjunction with X-ray crystallography to refine crystal structure data.

X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For derivatives of this compound that form suitable crystals, this technique can offer an unambiguous structural proof.

Furthermore, X-ray crystallography is unparalleled in its ability to map the intermolecular interactions that govern how molecules pack together in a crystal lattice. rsc.org For this class of compounds, several types of interactions are anticipated:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring (Br···N). nih.gov

π–π Stacking: The electron-deficient pyridine rings can stack on top of each other, an interaction that helps to stabilize the crystal packing. nih.gov

C–H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron cloud of the pyridine ring. researchgate.net

Table 2: Representative Crystallographic Data for a Hypothetical Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.012 |

| b (Å) | 14.567 |

| c (Å) | 9.884 |

| β (°) | 95.45 |

| Volume (ų) | 1004.5 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

For this compound, the spectra would be dominated by vibrations associated with the substituted pyridine ring and the aliphatic side chain. nih.gov

Expected Characteristic Vibrational Frequencies:

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found in the 2850-3000 cm⁻¹ region.

Pyridine Ring C=C and C=N Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region. The substitution pattern affects the exact positions of these bands. researchgate.netresearchgate.net

C-O Stretch: A strong band for the ether linkage, expected around 1050-1150 cm⁻¹.

C-Br Stretch: Typically found in the far-infrared region, below 600 cm⁻¹.

In derivatives containing functional groups capable of hydrogen bonding (e.g., -OH or -NH2), vibrational spectroscopy is highly effective at detecting these interactions. Hydrogen bonding typically causes a significant broadening and red-shifting (a shift to lower wavenumber) of the stretching frequency of the donor group (e.g., the O-H stretch). mdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-6-bromopyridine |

| 3-bromo-6-hydroxy-2-methylpyridine |

| 2-bromo-6-(hydroxymethyl)pyridine |

| 2-methoxy-6-methyl pyridine |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination in Chiral Derivatives

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), stands as a powerful tool for the stereochemical analysis of chiral molecules. While this compound is itself achiral, chiral derivatives can be synthesized, for which the determination of enantiomeric excess (% ee) is critical. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. Both are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.

For a chiral derivative of this compound, where a stereocenter is introduced, CD and ORD can be employed to quantify the enantiomeric purity. A common strategy involves the formation of diastereomeric complexes with a chiral auxiliary or a metal complex, which can amplify the chiroptical response. For instance, a chiral amine derivative of the title compound could be reacted with a chiral aldehyde to form a Schiff base, whose coordination to a metal ion like copper(I) can induce a strong CD signal. researchgate.net The intensity of this signal is directly proportional to the enantiomeric excess of the derivative.

The relationship between the observed CD signal and enantiomeric excess is typically linear. A calibration curve can be constructed by measuring the CD spectra of samples with known enantiomeric compositions. This allows for the accurate determination of the % ee in an unknown sample. The Cotton effect, a characteristic feature in ORD and CD spectra in the vicinity of an absorption band, provides qualitative and quantitative information about the stereochemistry of the molecule. biologic.netbhu.ac.inslideshare.netkud.ac.in

Table 1: Representative Circular Dichroism Data for the Determination of Enantiomeric Excess of a Hypothetical Chiral Amine Derivative of this compound

| Sample | Enantiomeric Excess (%) | Observed CD Signal (mdeg) at λmax |

| Racemic | 0 | 0.0 |

| Mixture 1 | 25 | 10.2 |

| Mixture 2 | 50 | 20.5 |

| Mixture 3 | 75 | 30.8 |

| Enantiopure | 100 | 41.0 |

Note: The data in this table is illustrative and based on typical results for chiral pyridine derivatives. λmax corresponds to the wavelength of maximum absorption of the chromophore.

Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Structure Characterization